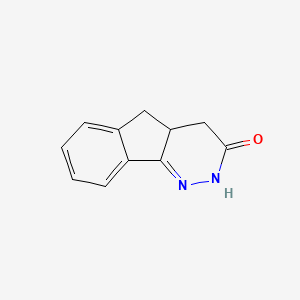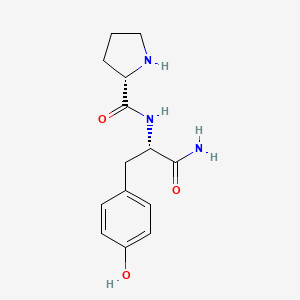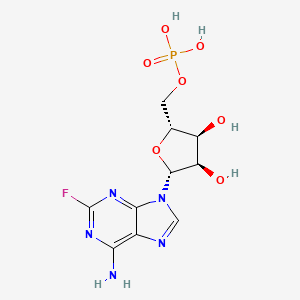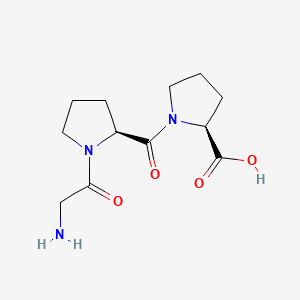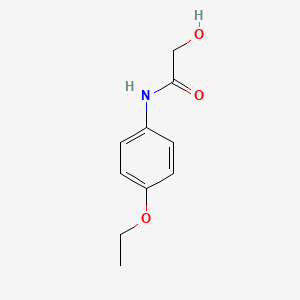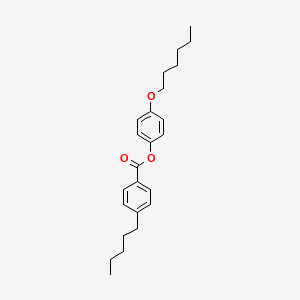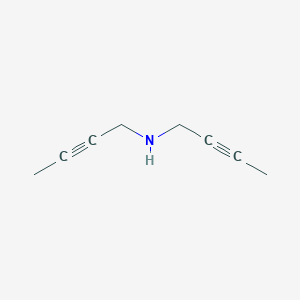
Di-but-2-ynyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-but-2-ynyl-amine is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of amines and amine derivatives. For instance, the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines suggests a potential pathway for synthesizing this compound by modifying the tert-butanesulfinyl group .
Synthesis Analysis
The synthesis of related amines is well-documented in the provided literature. N-tert-Butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a starting point for synthesizing this compound . Additionally, the novel C2-symmetric protecting group for amines, the but-2-ynylbisoxycarbonyl (Bbc) group, is introduced, which could be relevant for protecting the amine functionality during the synthesis of this compound .
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the crystal structures of other amines and amine derivatives are reported. For example, the crystal structure of a thiazol-2-amine derivative is determined by single-crystal X-ray diffraction, which could provide insights into the potential molecular geometry and intermolecular interactions of this compound .
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound, but they do describe the reactivity of similar compounds. The tert-butanesulfinyl group is mentioned to activate imines for the addition of various nucleophiles and can be cleaved after nucleophilic addition . This information could be extrapolated to hypothesize about the chemical reactions that this compound might undergo, such as nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, the synthesis and structural analysis of related compounds, such as the bis(bis(fluorosulfonyl)amino)sulfur, provide some context for understanding the potential properties of this compound, such as electron delocalization and bond lengths .
Applications De Recherche Scientifique
Synthesis and Activation of Amines : Di-but-2-ynyl-amine has been utilized in the synthesis and activation of amines. For example, primary and secondary amines have been sulfonated using 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride, showing the versatility of such compounds in amine chemistry (Sakamoto et al., 2006).
Cycloisomerization to Pyrroles : this compound derivatives have been employed in the palladium-catalyzed cycloisomerization to form substituted pyrroles. This highlights its use in synthesizing complex organic structures (Gabriele et al., 2001).
Antioxidant and Anti-inflammatory Agents : Certain amine derivatives, such as those containing the 2,6-di-tert-butyl phenol moiety, show significant antioxidant properties and have potential as anti-inflammatory agents. This points to the broader applicability of this compound in pharmaceutical research (Ziakas et al., 2006).
Green Catalysis in Synthetic Chemistry : Research into green catalysts for the protection of secondary amines in the synthesis of anticancer compounds has utilized di-tert-butyl dicarbonate. This demonstrates the role of this compound derivatives in environmentally friendly synthetic methods (2020).
Biobased Amines in Material Chemistry : this compound is relevant in the synthesis of biobased primary and secondary amines from various biomass sources. These amines are important monomers in the creation of materials used in automotive, aerospace, and health applications (Froidevaux et al., 2016).
Polymerization Processes : The compound is involved in polymerization processes, such as in the amine-initiated immortal ring-opening polymerization of rac-lactide, highlighting its role in creating polymers with specific characteristics (Clark et al., 2010).
Synthesis of Isothiocyanates : this compound derivatives like di-tert-butyl dicarbonate have been used for the conversion of amines to isothiocyanates, indicating their utility in creating diverse chemical structures (Munch et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for Di-but-2-ynyl-amine are not mentioned in the retrieved sources, the compound’s potential applications in various fields such as proteomics research are suggested . Further studies could explore these applications and develop new synthesis methods or applications for this compound.
Propriétés
IUPAC Name |
N-but-2-ynylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSUYRUVVPJZGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNCC#CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389850 |
Source


|
| Record name | Di-but-2-ynyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53146-06-8 |
Source


|
| Record name | Di-but-2-ynyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

